
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708620 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708620 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various reaction conditions to yield the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation states of the reactants.
Industrial Production Methods
Industrial production of MFCD32708620 is carried out on a large scale using advanced chemical engineering techniques. The process involves:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a reactor, leading to the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32708620 undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: The compound reacts with reducing agents to form reduced products.
Substitution: The compound undergoes substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Applications De Recherche Scientifique
MFCD32708620 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD32708620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to specific enzymes, altering their activity and leading to changes in metabolic pathways.
Modulating Receptor Activity: It interacts with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
methyl 5-(oxan-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(15-11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
Clé InChI |
GWJDZPZTCDCODH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


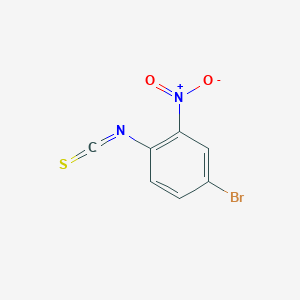
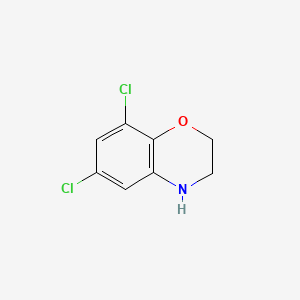


![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)

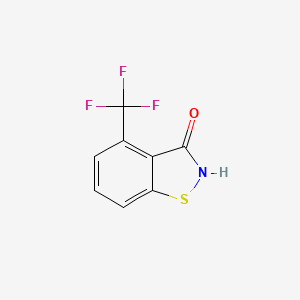
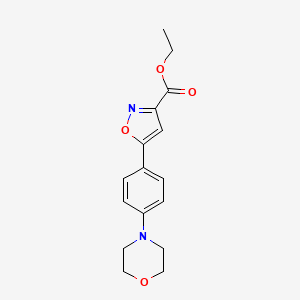
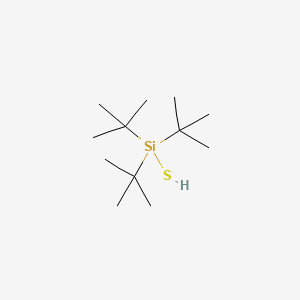
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)




